molecular formula C17H16ClNO B11558597 (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol

(1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol

Cat. No.: B11558597
M. Wt: 285.8 g/mol
InChI Key: OHUKYTKMVJBLAB-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol is an organic compound that features a chlorophenyl group and a dimethylphenyl group connected through an imino and enol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol typically involves the following steps:

    Formation of the Imino Group: This can be achieved by reacting 4-chlorobenzaldehyde with 3,4-dimethylaniline under acidic or basic conditions to form the imine intermediate.

    Enol Formation: The imine intermediate is then subjected to enolization, which can be facilitated by using a base such as sodium hydroxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the imino group can lead to the formation of amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Industry: Used as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1Z,3E)-1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol: Similar structure with a bromine atom instead of chlorine.

    (1Z,3E)-1-(4-fluorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol lies in its specific substituents, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(3,4-dimethylanilino)prop-2-en-1-one

InChI

InChI=1S/C17H16ClNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9-

InChI Key

OHUKYTKMVJBLAB-KTKRTIGZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.